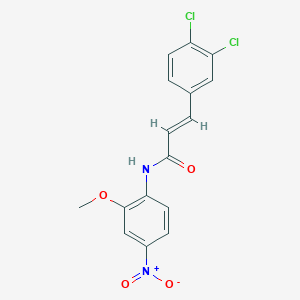![molecular formula C23H28FN3O2 B5429471 5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5429471.png)
5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol is a chemical compound that belongs to the class of pharmaceutical drugs known as antipsychotics. It is also known by its generic name, Olanzapine. Olanzapine is commonly used to treat schizophrenia, bipolar disorder, and other mental illnesses. The purpose of
作用機序
The exact mechanism of action of Olanzapine is not fully understood. However, it is believed to work by blocking the action of certain neurotransmitters in the brain, including dopamine and serotonin. By blocking the action of these neurotransmitters, Olanzapine helps to reduce the symptoms of mental illness.
Biochemical and Physiological Effects
Olanzapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. Olanzapine has also been shown to have an effect on the immune system, reducing inflammation and oxidative stress.
実験室実験の利点と制限
Olanzapine has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of neurotransmitters on the brain. However, one limitation is that it can be difficult to work with due to its low solubility in water.
将来の方向性
There are a number of future directions for research on Olanzapine. One area of research is the development of new and more effective antipsychotic drugs. Another area of research is the identification of biomarkers that can be used to predict the response to Olanzapine and other antipsychotic drugs. Additionally, research is needed to better understand the long-term effects of Olanzapine on the brain and body. Finally, research is needed to identify potential new uses for Olanzapine in the treatment of other conditions.
合成法
The synthesis of 5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol involves the reaction of 2-methyl-5-nitrophenol with 4-(2-fluorophenyl)piperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to yield the final product, Olanzapine.
科学的研究の応用
Olanzapine has been extensively studied for its efficacy in treating various mental illnesses. It has been shown to be effective in reducing symptoms of schizophrenia, bipolar disorder, and other mental illnesses. Olanzapine has also been studied for its potential use in treating other conditions such as anxiety disorders, post-traumatic stress disorder, and obsessive-compulsive disorder.
特性
IUPAC Name |
[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(3-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-17-8-9-18(15-22(17)28)23(29)27-10-4-5-19(16-27)25-11-13-26(14-12-25)21-7-3-2-6-20(21)24/h2-3,6-9,15,19,28H,4-5,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTAMQSESYVQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[2-(acetyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5429391.png)
![3-benzyl-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429396.png)

![7-(3,5-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429418.png)
![N-{1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinyl}-2-pyridinamine](/img/structure/B5429423.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5429436.png)
![4-{5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine](/img/structure/B5429444.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5429455.png)
![1-cyclopentyl-4-(4-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5429460.png)
![ethyl 1-[4-(phenylthio)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5429465.png)
![6-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5429468.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5429474.png)